Researchers encounter unreliable oral exposure with unformulated free base kinase inhibitors. Uzansertib phosphate, a stable phosphate salt, ensures consistent dosing and reliable pan-PIM inhibition (PIM1/2/3) at sub-nanomolar potency.
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Uzansertib phosphate (INCB053914 phosphate) is an orally active, ATP-competitive pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3, which are critical regulators of the JAK/STAT and PI3K/AKT pathways in hematologic malignancies [1]. From a procurement and formulation standpoint, the phosphate salt is specifically utilized to ensure reliable in vivo oral bioavailability, overcoming the systemic exposure hurdles common to unformulated free base kinase inhibitors . By providing stable physicochemical properties, the phosphate form facilitates consistent oral dosing and predictable pharmacokinetic profiles in preclinical xenograft models [1]. With sub-nanomolar biochemical potency against PIM1 and PIM3, this salt form serves as a standardized precursor for combination therapy modeling and advanced oncology screening .
Substituting Uzansertib phosphate with single-isoform PIM inhibitors or unformulated free base variants introduces significant experimental variability. Biologically, the PIM1, PIM2, and PIM3 kinases exhibit high functional redundancy; utilizing a selective inhibitor frequently triggers compensatory upregulation of the uninhibited isoforms, masking true anti-tumor efficacy and confounding assay reproducibility [1]. Chemically, unformulated free base kinase inhibitors often suffer from limited systemic exposure, leading to unpredictable oral bioavailability in animal models . Procuring the optimized phosphate salt ensures formulation stability and oral activity, guaranteeing reproducible in vivo dosing and reliable, simultaneous inhibition across the entire PIM kinase family[1].
Procuring the phosphate salt of Uzansertib directly addresses the in vivo formulation requirements for preclinical models. The phosphate counterion provides the necessary physicochemical properties to enable oral administration, distinguishing it from unformulated free base alternatives that typically struggle with in vivo exposure. As an orally active formulation, Uzansertib phosphate demonstrates dose-dependent tumor growth inhibition in murine xenograft models, confirming its reliable pharmacokinetic absorption and processability for systemic dosing [1].
| Evidence Dimension | In vivo oral bioavailability and processability |
| Target Compound Data | Orally active phosphate salt formulation |
| Comparator Or Baseline | Unformulated free base inhibitors (Class baseline) |
| Quantified Difference | Enables dose-dependent in vivo tumor growth inhibition via oral administration |
| Conditions | Murine xenograft models |
Ensures reproducible oral dosing and consistent bioavailability in preclinical in vivo models without the confounding effects of poor systemic absorption.
When selecting a PIM inhibitor, single-isoform inhibitors are prone to experimental failure due to the functional redundancy of the PIM family, where uninhibited isoforms upregulate to compensate [1]. Uzansertib phosphate circumvents this by providing pan-PIM suppression, demonstrating biochemical IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3 [1]. This simultaneous inhibition prevents compensatory survival signaling, ensuring reproducible assay results compared to isoform-selective alternatives [1].
| Evidence Dimension | Kinase inhibition profile (IC50) |
| Target Compound Data | PIM1: 0.24 nM, PIM2: 30 nM, PIM3: 0.12 nM |
| Comparator Or Baseline | Single-isoform PIM inhibitors |
| Quantified Difference | Simultaneous sub-nanomolar to nanomolar inhibition of all 3 isoforms |
| Conditions | Biochemical kinase assay |
Simultaneous inhibition of all three PIM isoforms is required to prevent compensatory survival signaling, ensuring reliable assay reproducibility.
For laboratories screening anti-proliferative agents in hematologic malignancies, Uzansertib phosphate serves as a quantifiable reference standard. In viability assays across multiple myeloma (MM) cell lines, Uzansertib phosphate inhibited cellular proliferation with mean GI50 values ranging from 13.2 nM to 230.0 nM, demonstrating a measurable growth inhibition advantage over vehicle baselines [1]. This low-nanomolar efficacy establishes it as a reliable positive control for validating AML, MM, and DLBCL models[1].
| Evidence Dimension | Anti-proliferative activity (GI50) |
| Target Compound Data | 13.2 nM to 230.0 nM |
| Comparator Or Baseline | Vehicle baseline |
| Quantified Difference | Measurable dose-dependent growth inhibition |
| Conditions | Multiple myeloma (MM) cell lines |
Provides a highly potent, quantifiable positive control for validating anti-proliferative assays in hematologic cancer models.
In combination therapy screening for myeloproliferative neoplasms (MPNs), Uzansertib phosphate demonstrates synergistic efficacy with JAK inhibitors. When evaluated in JAK2V617F-driven cell models, the addition of Uzansertib phosphate to ruxolitinib achieved synergistic inhibition of cell proliferation and induced apoptosis, significantly reducing persistent myeloproliferation compared to ruxolitinib monotherapy [1].
| Evidence Dimension | Cell proliferation inhibition |
| Target Compound Data | Uzansertib phosphate + Ruxolitinib (Synergistic apoptosis induction) |
| Comparator Or Baseline | Ruxolitinib monotherapy (Persistent myeloproliferation) |
| Quantified Difference | Significant reduction in persistent myeloproliferation |
| Conditions | JAK2V617F-driven MPN cell models |
Validates the compound as a critical, formulation-compatible precursor for combination therapy screening in myeloproliferative neoplasms.
Due to the optimized physicochemical properties of the phosphate salt compared to unformulated free base variants, this compound is the preferred choice for formulating stable oral suspensions in murine xenograft models, ensuring consistent pharmacokinetic exposure [1].
Because it simultaneously inhibits PIM1, PIM2, and PIM3 at nanomolar concentrations, Uzansertib phosphate is utilized to block compensatory PIM survival signaling in cell lines that have developed resistance to single-isoform inhibitors or PI3K targeted therapies [1].
With established GI50 values between 13.2 nM and 230.0 nM in multiple myeloma lines, Uzansertib phosphate functions as a highly reliable positive control and benchmarking standard for evaluating novel anti-proliferative agents in AML, MM, and DLBCL models [1].
Given its proven synergy with JAK inhibitors, Uzansertib phosphate is procured as a core combination agent for screening assays targeting JAK2V617F-driven cell proliferation, allowing researchers to model the circumvention of ruxolitinib monotherapy resistance [2].